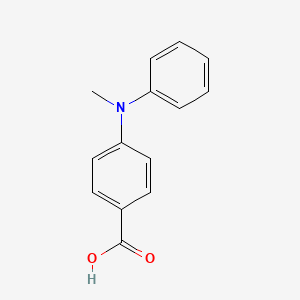

4-(N-methylanilino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-(N-methylanilino)benzoic acid |

InChI |

InChI=1S/C14H13NO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h2-10H,1H3,(H,16,17) |

InChI Key |

MUYFCAZBZTUBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(N-methylanilino)benzoic acid

The synthesis of this compound can be achieved through several established chemical strategies. These routes primarily involve the formation of the crucial carbon-nitrogen bond between the benzoic acid and aniline (B41778) moieties.

Direct Amination and Coupling Reactions (e.g., Ullmann Type N-Arylation)

The Ullmann condensation is a classic and effective method for forming aryl-nitrogen bonds. nih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. prepchem.com For the synthesis of this compound, this reaction would entail the coupling of a 4-halobenzoic acid (such as 4-iodobenzoic acid or 4-chlorobenzoic acid) with N-methylaniline.

The reaction is generally performed at elevated temperatures in a polar solvent, often with a base to neutralize the hydrogen halide formed during the reaction. prepchem.com The presence of the carboxylic acid group on the aryl halide can facilitate the coupling process. nih.gov Modern variations of the Ullmann reaction may employ soluble copper catalysts with specific ligands, which can allow for milder reaction conditions. nih.govthieme-connect.de

An analogous synthesis has been reported for a similar compound, 4-methyl-2-(2-methylanilino)benzoic acid, which was prepared by reacting 2-chloro-4-methyl-benzoic acid with o-toluidine (B26562) at an elevated temperature (403 K) in 2-ethoxyethanol (B86334) as a solvent. nih.govresearchgate.netiucr.org This provides a strong precedent for the viability of the Ullmann-type N-arylation for producing this compound.

Table 1: Example Conditions for Ullmann-Type C-N Coupling

| Reactants | Catalyst/Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| 2-chloro-4-methyl-benzoic acid, o-toluidine | Copper catalyst / 2-ethoxyethanol | 403 K | 4-Methyl-2-(2-methylanilino)benzoic acid | nih.govresearchgate.net |

Derivatization from Precursor Anilines or Benzoic Acid Derivatives

An alternative synthetic strategy involves a multi-step process starting from precursors that already contain either the benzoic acid or the N-methylaniline framework.

One common approach is to begin with an ester of a 4-halobenzoic acid, such as methyl 4-chlorobenzoate. orgsyn.org This ester can undergo an Ullmann coupling reaction with N-methylaniline. The resulting ester, methyl 4-(N-methylanilino)benzoate, is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide (B78521) in methanol), followed by acidification to yield the final carboxylic acid product. orgsyn.org This method can be advantageous as the ester group may prevent side reactions involving the carboxylic acid under the coupling conditions and can simplify purification of the intermediate.

Another potential, though more complex, pathway could start from 4-aminobenzoic acid. This would require protection of the amine, N-methylation, subsequent N-arylation, and finally deprotection. Given the efficiency of direct coupling methods, this route is often less preferred.

Synthesis of Key Derivatives and Analogues of this compound

The core structure of this compound can be chemically modified at its three primary reactive sites: the carboxylic acid group, the N-methyl group, and the aromatic rings.

Esterification and Amidation Strategies

The carboxyl group of this compound is readily converted into a variety of ester and amide derivatives, which are important for modifying the compound's physical properties and biological activity.

Esterification: Esters can be synthesized through several standard methods:

Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net

Acyl Chloride Formation: A high-yield, two-step method involves first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting acyl chloride is then reacted with the desired alcohol. prepchem.com

Using Activating Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) can be used to form a reactive intermediate that subsequently reacts with an alcohol to form the ester with high yields. researchgate.net This method has been successfully applied to produce allyl, propargyl, and various phenyl esters of similar benzoic acid derivatives. researchgate.net

Amidation: Amides are typically formed by reacting the carboxylic acid with a primary or secondary amine. To facilitate this condensation reaction, which produces water as a byproduct, several strategies can be employed: youtube.com

Direct Thermal Condensation: Heating the carboxylic acid and amine, often in a high-boiling solvent like xylene, can directly form the amide bond by driving off water. rsc.org

Use of Coupling Agents: A wide range of coupling agents can be used for efficient amide bond formation under milder conditions. Examples include carbodiimides (like DCC or EDC), or inorganic reagents like TiCl₄. nih.gov

Acyl Chloride Intermediate: As with esterification, the acyl chloride can be reacted with an amine to form the corresponding amide. This is a very efficient method.

CDI Activation: Activating the carboxylic acid with CDI followed by the addition of an amine is an effective way to synthesize amides, including those with functionalized amines like allylamine (B125299) and propargylamine. researchgate.net

Table 2: Synthesis of Esters and Amides from Benzoic Acid Derivatives

| Derivative Type | Reagents | Method | Yield | Reference |

|---|---|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ | Fischer Esterification | Good | researchgate.net |

| Methyl Ester | 1) SOCl₂, 2) Methanol | Acyl Chloride Intermediate | High | prepchem.com |

| Allyl Ester | 1) CDI, 2) Allyl alcohol | CDI Activation | 92% | researchgate.net |

| N-Benzyl Amide | Benzylamine, Toluene, Reflux | Thermal Condensation | 79% | rsc.org |

| Various Amides | Various amines, TiCl₄, Pyridine (B92270) | Coupling Agent | Good | nih.gov |

Modifications at the N-Methylanilino Moiety

The N-methylanilino portion of the molecule offers sites for further chemical modification. The aniline ring is activated by the nitrogen atom, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The position of substitution (ortho or para to the nitrogen) would be directed by the activating amino group, though the steric bulk of the rest of the molecule could influence the outcome. The N-methyl group itself is generally less reactive but could potentially be involved in specific oxidation or rearrangement reactions under harsh conditions.

Transformations of the Benzoic Acid Carboxyl Group

Beyond esterification and amidation, the carboxylic acid group can undergo a variety of other useful transformations.

Reduction to an Alcohol: The carboxyl group can be reduced to a primary alcohol, yielding [4-(N-methylanilino)phenyl]methanol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Conversion to Thioesters: Thioesters can be prepared by activating the carboxylic acid with CDI and then reacting the intermediate with a thiol. researchgate.net

Formation of Activated Esters: For applications in bioconjugation or further synthesis, activated esters can be prepared. For example, reaction with N-hydroxysuccinimide or N-hydroxyphthalimide in the presence of an activating agent yields the corresponding succinimide (B58015) or phthalimide (B116566) esters. researchgate.net These are excellent leaving groups, facilitating subsequent reactions with nucleophiles.

Advanced Synthetic Techniques and Catalysis in the Production of this compound and its Analogues

The synthesis of this compound and its structurally related analogues benefits from modern catalytic strategies that offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods. These advanced techniques primarily involve enzyme-mediated transformations and transition metal-catalyzed coupling reactions, which are pivotal in constructing the core N-aryl amine framework and introducing functional diversity.

Enzyme-Mediated Transformations (e.g., Laccase-Mediated Homocoupling Reactions)

Enzymatic catalysis presents an eco-friendly alternative for the synthesis of complex molecules. Laccases, a class of multi-copper-containing oxidoreductase enzymes, have been investigated for their ability to mediate the oxidative coupling of phenolic and anilinic compounds.

Research has shed light on the homocoupling reaction of 4-methylamino benzoic acid, a close analogue of this compound, mediated by laccase from the fungus Trametes versicolor. rsc.org Spectroscopic studies, including UV-Vis and Electron Paramagnetic Resonance (EPR), combined with theoretical calculations (Density Functional Theory), were employed to understand the reaction mechanism. rsc.orgresearchgate.net The process involves the laccase-mediated oxidation of the substrate, leading to the formation of radical species that subsequently couple to form a dimer. researchgate.net This enzymatic process operates under mild conditions of temperature and pH in an aqueous buffer solution, highlighting its potential as a green synthetic route. researchgate.net

The oxidation process initiated by laccase on 4-methylamino benzoic acid results in the formation of radical intermediates. researchgate.net While the final dimeric product does not absorb in the visible region, the reaction progress can be monitored through specific spectral changes. researchgate.net This enzymatic approach is part of a broader effort to develop environmentally benign oxidation processes that can replace harsher chemical methods. researchgate.net Laccases have also been successfully used for the C-N coupling of substituted p-hydroquinones with p-aminobenzoic acid, demonstrating their versatility in forming new bonds through an oxidation-amination sequence. nih.gov

Table 1: Laccase-Mediated Homocoupling of 4-methylamino benzoic acid

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | Laccase from Trametes versicolor | rsc.org |

| Substrate | 4-methylamino benzoic acid | rsc.org |

| Reaction Type | Oxidative Homocoupling | rsc.orgresearchgate.net |

| Medium | Acetate buffer solution | researchgate.net |

| Mechanism | Formation of radical species followed by coupling | researchgate.net |

| Analytical Techniques | UV-Vis, EPR spectroscopy, Density Functional Theory (DFT) | rsc.orgresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen (C-N) bonds. Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are instrumental in the synthesis of N-aryl amines, including derivatives of this compound. wikipedia.orgthieme-connect.de

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or triflates and amines. wikipedia.orgacsgcipr.org This reaction is renowned for its broad substrate scope and functional group tolerance, allowing the synthesis of a wide array of aryl amines under relatively mild conditions. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine product and regenerate the catalyst. libretexts.orgyoutube.com The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often providing superior results. youtube.com

The Ullmann condensation (or Ullmann-type coupling) is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. thieme-connect.de While traditional Ullmann reactions often require harsh conditions (high temperatures), modern advancements have led to the development of more efficient catalytic systems that operate under milder temperatures, sometimes even in water. thieme-connect.de These systems often employ copper salts (e.g., CuI, CuO) in combination with a ligand to promote the coupling of aryl halides with amines. thieme-connect.deresearchgate.net

A practical example of these methodologies is the synthesis of 4-methyl-2-(2-methylanilino)benzoic acid, an analogue of the target compound. It was synthesized via the reaction of 2-chloro-4-methyl-benzoic acid with o-toluidine. researchgate.netnih.gov This transformation represents a classic transition metal-catalyzed N-arylation reaction to form the diarylamine structure.

Table 2: Comparison of Transition Metal-Catalyzed C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Typical Substrates | Aryl halides (Cl, Br, I), triflates, tosylates | Aryl halides (I, Br) |

| Coupling Partner | Primary and secondary amines, amides | Amines, amino acids |

| Reaction Conditions | Generally milder conditions | Traditionally harsh, but milder modern protocols exist |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) | Diamines, amino acids, phosphoramidites, or ligand-free systems |

| Key Advantage | Broad substrate scope and high functional group tolerance wikipedia.org | Lower cost of copper catalyst |

The synthesis of various derivatives can be achieved by employing these coupling strategies. For instance, derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid have been prepared by first synthesizing the core structure through condensation and then reacting it with various alcohols and phenols, demonstrating the modularity of these synthetic approaches. researchgate.net The versatility of transition metal catalysis allows for the systematic modification of the this compound scaffold to produce a library of analogues with diverse properties. researchgate.netnih.govnih.gov

Spectroscopic and Electronic Structure Investigations of 4 N Methylanilino Benzoic Acid

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the structural features of molecules. biointerfaceresearch.com For 4-(N-methylanilino)benzoic acid, these methods provide detailed information on the fundamental vibrational modes associated with its constituent parts: the carboxylic acid group, the secondary amine linkage, and the two aromatic rings.

Assignment of Fundamental Vibrational Modes

Key vibrational modes for this compound include:

Carboxylic Acid Group (–COOH):

O–H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum, typically in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O–H stretching in carboxylic acid dimers. researchgate.net

C=O Stretch: A strong, sharp band appears in the region of 1680–1710 cm⁻¹ in the infrared spectrum, which is a hallmark of the carbonyl group in an aromatic carboxylic acid. mdpi.com In the solid state, this band might be found around 1677 cm⁻¹. researchgate.net

C–O Stretch and O–H Bend: These modes are coupled and give rise to bands in the 1400–1440 cm⁻¹ and 1210–1320 cm⁻¹ regions, as well as an out-of-plane O–H bend near 920 cm⁻¹.

Anilino Group (–NH–CH₃):

N–H Stretch: A moderate band is expected around 3350–3450 cm⁻¹. The position and sharpness of this band can provide information about hydrogen bonding.

C–N Stretch: The stretching vibration of the aryl-nitrogen bond is typically found in the 1250–1360 cm⁻¹ range.

Aromatic Rings and Methyl Group:

Aromatic C–H Stretch: These vibrations occur above 3000 cm⁻¹.

C=C Ring Stretch: Multiple bands in the 1400–1600 cm⁻¹ region are characteristic of the aromatic rings. mdpi.com

Aliphatic C–H Stretch: Symmetric and asymmetric stretching vibrations of the methyl group are expected between 2850 and 2980 cm⁻¹.

A summary of the expected vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch (Carboxylic Acid) | 2500–3300 | Strong, Broad |

| N–H Stretch (Amine) | 3350–3450 | Moderate |

| Aromatic C–H Stretch | 3000–3100 | Moderate |

| Aliphatic C–H Stretch | 2850–2980 | Moderate |

| C=O Stretch (Carboxylic Acid) | 1680–1710 | Strong |

| Aromatic C=C Stretch | 1400–1600 | Moderate to Strong |

| C–N Stretch | 1250–1360 | Moderate |

Conformational Analysis via Vibrational Spectral Signatures

The relative orientation of the N-methylanilino group and the benzoic acid moiety can be investigated using vibrational spectroscopy. nih.gov The molecule is not planar due to steric hindrance, leading to a twisted conformation. The dihedral angle between the two aromatic rings is a key structural parameter. nih.govresearchgate.net This twisting influences the electronic conjugation between the nitrogen lone pair and the benzoic acid's π-system. Changes in the vibrational frequencies and intensities of bands associated with the C–N linkage and the aromatic rings can be correlated with the degree of twist. For instance, a more planar conformation would enhance conjugation, potentially lowering the C=C and C=O stretching frequencies and increasing the C–N stretching frequency. In related twisted molecules, the dihedral angle can be significant, sometimes exceeding 50°. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic transitions and subsequent relaxation processes in this compound are governed by its donor-acceptor character, where the methylamino group acts as the electron donor and the carboxyl-substituted phenyl ring serves as the electron acceptor.

UV-Vis Spectroscopic Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* and n→π* electronic transitions. youtube.com The primary absorption arises from a π→π* transition within the conjugated system, which possesses significant intramolecular charge-transfer (ICT) character. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the anilino donor part, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the benzoic acid acceptor part. nih.gov

For structurally similar compounds, such as derivatives of 4-N,N-dimethylamino benzoic acid, the main absorption maxima are observed in the range of 295–315 nm. nih.govresearchgate.net The exact position and intensity of the absorption band are sensitive to the solvent environment. In general, benzoic acid derivatives exhibit three characteristic absorption bands, often labeled A, B, and C, near 190 nm, 230 nm, and 280 nm, respectively, though these can be significantly shifted by strong donor substituents. researchgate.net The charge-transfer band in this compound would likely obscure some of these transitions.

Fluorescence Characteristics and Intramolecular Processes (e.g., Twisted Intramolecular Charge Transfer (TICT) state formation)

Molecules with electron-donating and electron-accepting groups linked by a single bond often exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.org Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change, involving the rotation of the N-methylanilino group around the C–N bond. This twisting motion leads to a highly polar, charge-separated TICT state, which is stabilized by the polar solvent molecules. nih.gov

The formation of the TICT state has profound effects on the fluorescence properties:

Dual Fluorescence: In moderately polar solvents, one may observe two emission bands: a higher-energy band from the LE state and a significantly red-shifted, broad, and structureless band from the TICT state. ias.ac.in

Large Stokes Shift: The emission from the TICT state occurs at a much lower energy (longer wavelength) than the absorption, resulting in a large Stokes shift. In related N,N-dialkylamino benzoic acid derivatives, Stokes shifts as large as 6000 cm⁻¹ have been reported in polar solvents. nih.govresearchgate.net

Solvent Polarity Dependence: The TICT emission band shows a pronounced solvatochromic shift; its position moves to longer wavelengths as the polarity of the solvent increases due to the greater stabilization of the highly dipolar TICT state. researchgate.net In nonpolar solvents, typically only the emission from the LE state is observed.

For derivatives of 4-N,N-dimethylamino benzoic acid, the LE fluorescence is typically located in the 330–360 nm range, while the red-shifted TICT band appears at 460–475 nm in polar solvents. nih.govresearchgate.net This behavior is a strong indicator of the formation of a TICT state and is a central feature of the photophysics of this compound. yu.edu.jo

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation

NMR spectroscopy is an indispensable technique for confirming the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C. nih.gov

For this compound, the ¹H NMR spectrum provides distinct signals for each type of proton. chemicalbook.com The chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups.

Carboxylic Acid Proton (–COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm in a solvent like DMSO-d₆. chemicalbook.com

Aromatic Protons: The protons on the benzoic acid ring appear as two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the carboxyl group are more deshielded (around 7.7 ppm) than the protons ortho to the amino group (around 6.5 ppm) due to the electron-withdrawing nature of the former and the electron-donating nature of the latter. chemicalbook.com The protons on the aniline (B41778) ring will also produce signals in the aromatic region.

Amine Proton (–NH–): The N-H proton signal appears at an intermediate chemical shift (e.g., ~6.45 ppm) and may show coupling to the methyl protons. chemicalbook.com

Methyl Protons (–CH₃): The three protons of the methyl group attached to the nitrogen appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, around 2.7 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. Key expected signals include the carbonyl carbon (C=O) around 167-173 ppm, and various aromatic carbons between 110 and 155 ppm. rsc.org The methyl carbon (–CH₃) would appear at a much higher field (lower ppm value).

The table below summarizes the reported ¹H NMR spectral data for 4-(methylamino)benzoic acid. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| –COOH | 12.03 | Singlet |

| Aromatic (ortho to –COOH) | 7.71 | Doublet |

| Aromatic (ortho to –NHCH₃) | 6.55 | Doublet |

| –NH– | 6.45 | Quartet |

| –CH₃ | 2.73 | Doublet |

| (Data recorded in DMSO-d₆ at 400 MHz) chemicalbook.com |

By integrating the information from both ¹H and ¹³C NMR spectra, including chemical shifts, signal integrations, and coupling patterns, the complete chemical structure of this compound can be unambiguously confirmed. beilstein-journals.org

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

The intricate relationship between the molecular structure of this compound and its dynamic behavior, particularly in excited states, necessitates the use of advanced spectroscopic techniques. These methods provide insights far beyond what is available from standard spectroscopic tools, revealing details about conformational changes, charge transfer processes, and the timescales on which these events occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard one-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic chemical structure, advanced NMR techniques can provide deeper insights into the molecular conformation and dynamics in solution. For a molecule like this compound, with its potential for rotation around the C-N bond, techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the aromatic regions.

Furthermore, variable temperature NMR studies can reveal information about the rotational barrier around the C-N bond connecting the aniline and benzoic acid moieties. Changes in the NMR spectra as a temperature function can indicate the coalescence of signals as the rate of rotation increases, allowing for the calculation of the activation energy for this process.

Below are typical ¹H and ¹³C NMR chemical shift assignments for 4-(methylamino)benzoic acid in DMSO-d₆, a closely related compound, which serve as a foundational reference for this compound. chemicalbook.comrsc.orgrsc.org

Table 1: ¹H and ¹³C NMR Data for 4-(methylamino)benzoic acid in DMSO-d₆ chemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | 12.03 | 167.5 |

| Aromatic CH (ortho to COOH) | 7.72 | 131.5 |

| Aromatic CH (ortho to N) | 6.55 | 111.9 |

| Aromatic C (ipso to COOH) | - | 123.1 |

| Aromatic C (ipso to N) | - | 153.3 |

| N-CH₃ | 2.73 | 29.5 |

| NH | 6.45 | - |

Data is for the structurally similar compound 4-(methylamino)benzoic acid and serves as an illustrative example.

Time-Resolved Spectroscopy

To probe the dynamic processes that occur after the absorption of light, time-resolved spectroscopic techniques are essential. For this compound, which possesses both an electron-donating (N-methylanilino) and an electron-withdrawing (benzoic acid) group, intramolecular charge transfer (ICT) is a key excited-state process.

Femtosecond Transient Absorption (TA) Spectroscopy is a powerful technique to study these ultrafast events. In a typical experiment, a short laser pulse (the "pump") excites the molecule, and a second, delayed pulse (the "probe") measures the absorption of the excited species as a function of time. youtube.com This allows for the direct observation of the formation and decay of different excited states.

For molecules with similar donor-acceptor structures, TA spectroscopy has revealed the dynamics of the locally excited (LE) state and the subsequent formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In the TICT state, the anilino and benzoic acid groups are electronically decoupled due to a perpendicular arrangement, which is often characterized by a broad, structureless emission at longer wavelengths in polar solvents.

The study of a related molecule, 4-(1H-pyrrol-1-yl)benzoic acid, showed that the TICT state is formed from the Franck-Condon excited state within approximately 220 picoseconds. researchgate.net This timescale is interpreted as the time required for the molecule to undergo the necessary rotational motion along the C-N bond to reach the TICT geometry. researchgate.net Similar dynamics would be expected for this compound.

Table 2: Hypothetical Transient Species and Timescales for this compound based on Analogous Systems

| Transient Species | Formation Timescale | Decay Pathway(s) | Spectroscopic Signature in TA |

| Locally Excited (LE) State | <100 fs | Internal Conversion, Intersystem Crossing, TICT formation | Stimulated Emission, Excited State Absorption |

| Twisted Intramolecular Charge Transfer (TICT) State | 1-200 ps | Fluorescence, Non-radiative decay | Broad absorption in the visible/NIR region |

This data is hypothetical and based on the established photophysics of similar donor-acceptor molecules. researchgate.netresearchgate.net

The efficiency of the ICT process and the stability of the resulting TICT state in this compound would be highly dependent on the solvent polarity. In nonpolar solvents, the formation of the highly polar TICT state is less favorable, and emission from the LE state may dominate. In polar solvents, the TICT state is stabilized, leading to a significant red-shift in the fluorescence spectrum.

By combining advanced NMR techniques to understand the ground-state structure and dynamics with time-resolved spectroscopy to probe the excited-state landscape, a comprehensive picture of the photophysical behavior of this compound can be achieved. These investigations are crucial for the rational design of molecules with specific photophysical properties for applications in areas such as molecular sensors and optoelectronics.

Theoretical and Computational Chemistry Studies of 4 N Methylanilino Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Optimized Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. While specific DFT studies on 4-(N-methylanilino)benzoic acid are not widely available, research on analogous compounds provides a strong basis for understanding its structural parameters.

For instance, a study on the related compound, 4-(carboxyamino)-benzoic acid, using the DFT-B3LYP/6-311G method, reveals key bond lengths and angles. researchgate.net In this analogue, the C-C bond lengths within the phenyl ring are reported to vary from 1.3948 Å to 1.4543 Å. researchgate.net The bond angles within the phenyl ring are consistently around 120°, which is characteristic of sp² hybridized carbon atoms in an aromatic system. researchgate.net

In another related molecule, 4-methyl-2-(2-methylanilino)benzoic acid, X-ray crystallography shows a significant twist between the two aromatic rings, with a dihedral angle of 50.86(5)°. iucr.org This twisting is attributed to steric hindrance between the substituents on the rings. iucr.org A similar, though perhaps less pronounced, twist would be expected in this compound due to the interaction between the methyl group on the nitrogen and the benzoic acid ring.

Based on these related structures, the optimized geometry of this compound, with the IUPAC name 4-(methylamino)benzoic acid and CAS number 10541-83-0, would feature a non-planar conformation. nih.govnist.gov The table below presents expected bond lengths and angles for this compound based on data from analogous compounds.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value | Reference Compound |

| C-C (phenyl) | ~1.39 - 1.40 Å | 4-(carboxyamino)-benzoic acid researchgate.net |

| C-N | ~1.39 Å | 4-(carboxyamino)-benzoic acid researchgate.net |

| C=O | ~1.23 Å | 4-(carboxyamino)-benzoic acid researchgate.net |

| C-O | ~1.36 Å | 4-(carboxyamino)-benzoic acid researchgate.net |

| N-CH₃ | ~1.47 Å | N-methylaniline researchgate.net |

| ∠C-N-C | ~128° | 4-(carboxyamino)-benzoic acid researchgate.net |

| Dihedral Angle | Twisted | 4-methyl-2-(2-methylanilino)benzoic acid iucr.org |

Note: The values are estimations based on computational studies of structurally similar molecules.

Prediction of Electronic Properties (HOMO-LUMO Energy Levels, Charge Transfer)

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A computational study on 4-(carboxyamino)-benzoic acid calculated the HOMO and LUMO energy levels to be -6.82 eV and -1.82 eV, respectively, resulting in a HOMO-LUMO gap of 5.0 eV. researchgate.net This relatively large energy gap suggests that the molecule is quite stable. researchgate.net The HOMO is typically localized on the electron-donating part of the molecule, which in the case of this compound would be the N-methylanilino group. Conversely, the LUMO is generally found on the electron-accepting portion, the benzoic acid moiety.

The potential for intramolecular charge transfer (ICT) from the electron-donating anilino group to the electron-withdrawing carboxylic group is a significant feature of this class of molecules. This charge transfer is responsible for many of their interesting optical and electronic properties.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Reference Compound |

| HOMO Energy | ~ -6.8 eV | 4-(carboxyamino)-benzoic acid researchgate.net |

| LUMO Energy | ~ -1.8 eV | 4-(carboxyamino)-benzoic acid researchgate.net |

| HOMO-LUMO Gap | ~ 5.0 eV | 4-(carboxyamino)-benzoic acid researchgate.net |

| Nature of Transition | π → π* with ICT | General for donor-acceptor systems |

Note: These values are based on DFT calculations for a closely related compound and serve as an estimation.

Simulation of Spectroscopic Data (Vibrational Frequencies, UV-Vis Spectra)

Computational methods can simulate spectroscopic data, such as vibrational (FTIR and Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental results to validate the computational model.

For 4-(carboxyamino)-benzoic acid, a normal mode analysis was performed to assign fundamental vibrational frequencies. researchgate.net The characteristic C=O stretching vibration of the carboxylic acid group is typically observed in the range of 1680-1710 cm⁻¹. In a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C=O stretching vibration was observed at 1708 cm⁻¹. tcichemicals.com The N-H stretching vibration in secondary amines like N-methylaniline is usually found in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

The UV-Vis absorption spectrum is dictated by electronic transitions. For molecules with donor-acceptor architecture, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition and exhibits charge-transfer character. For 4-(carboxyamino)-benzoic acid, the predicted electronic absorption peak was at 281 nm, attributed to π-π* transitions within the conjugated system. researchgate.net

Table 3: Predicted Vibrational and Electronic Spectral Data for this compound

| Spectral Feature | Predicted Wavenumber/Wavelength | Assignment | Reference Compound |

| FTIR | ~3300-3500 cm⁻¹ | N-H Stretch | General for secondary amines |

| FTIR | ~1680-1710 cm⁻¹ | C=O Stretch (Carboxylic Acid) | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid tcichemicals.com |

| FTIR | ~1250-1350 cm⁻¹ | C-N Stretch | General for aromatic amines |

| UV-Vis | ~280-300 nm | π-π* Transition (ICT) | 4-(carboxyamino)-benzoic acid researchgate.net |

Note: The predicted spectral data are based on computational studies of similar molecular structures.

Calculation of Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

In a molecule like this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (usually colored blue) would be expected around the N-H proton and the protons of the methyl group, highlighting them as sites for nucleophilic attack. Studies on N-methylaniline show a positive electrostatic potential on the hydrogen atom attached to the nitrogen. chemeo.com

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, quantify the reactivity of a molecule. For 4-(carboxyamino)-benzoic acid, these descriptors were calculated to understand its chemical behavior. researchgate.net The chemical potential indicates the escaping tendency of electrons, while hardness measures the resistance to charge transfer.

First-Order Hyperpolarizability and Non-Linear Optical Properties

Molecules with a significant donor-acceptor character and an extended π-conjugated system, like this compound, are candidates for possessing non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.

While specific calculations for this compound are not readily found, studies on similar molecules demonstrate the approach. For instance, the first-order hyperpolarizability of 4-methyl-3-nitrobenzoic acid has been evaluated using DFT. iucr.orgjournalcsij.com The presence of the electron-donating N-methylamino group and the electron-withdrawing carboxylic acid group connected through the phenyl ring in this compound suggests that it would exhibit a notable NLO response. The charge transfer from the donor to the acceptor upon excitation is the primary origin of this property. Theoretical studies on para-aminobenzoic acid have also highlighted its potential for non-linear optical activity. dntb.gov.ua

Thermodynamic Parameters and Stability Analysis from Computational Models

Computational models can be used to calculate various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, which provide insights into the stability of a molecule and the feasibility of its formation.

For N-methylaniline, thermodynamic properties have been calculated over a range of temperatures, and the standard molar enthalpy of formation in the gaseous state has been determined. researchgate.net Similarly, thermochemical data for benzoic acid and its derivatives are available. chemeo.com These calculations typically involve determining the vibrational frequencies from the optimized geometry and then using statistical mechanics to compute the thermodynamic functions. Such analysis for this compound would allow for the prediction of its stability under different conditions and its behavior in chemical reactions.

Supramolecular Chemistry and Intermolecular Interactions of 4 N Methylanilino Benzoic Acid

Hydrogen Bonding Networks in Crystalline and Solution States

The hydrogen bonding capabilities of 4-(N-methylanilino)benzoic acid are central to its structural chemistry. The presence of both a strong hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple acceptors (the carbonyl oxygen and the nitrogen atom) facilitates the formation of robust and predictable supramolecular synthons.

N-H···O Hydrogen Bonding and Other Interactions (e.g., C-H···π)

While the N-H group in the N-methylanilino moiety is a potential hydrogen bond donor, its involvement in strong hydrogen bonding networks can be sterically hindered or in competition with the more acidic carboxylic proton. However, weaker interactions such as C-H···π interactions play a significant role in stabilizing the crystal structure. These interactions involve the hydrogen atoms of the methyl group or the aromatic rings interacting with the electron-rich π-systems of neighboring phenyl rings. Such interactions, though individually weak, collectively contribute to the cohesion and stability of the crystal lattice.

Crystal Engineering and Molecular Packing Analysis

The deliberate design of crystalline materials with desired properties, known as crystal engineering, relies on a thorough understanding of the intermolecular interactions that govern molecular assembly. In the case of this compound, the interplay between its molecular conformation and non-covalent forces is key to its solid-state architecture.

Role of Non-Covalent Interactions in Crystal Packing

The crystal packing of this compound is a result of a delicate balance of various non-covalent interactions. The primary organization is often dictated by the strong carboxyl-carboxyl dimerization. These dimeric units then arrange themselves in space, guided by weaker forces such as van der Waals interactions and C-H···π bonds. The intricate network of these interactions leads to a densely packed and stable three-dimensional structure.

Self-Assembly and Molecular Recognition Phenomena

Formation of Supramolecular Complexes and Assemblies

The structure of this compound, featuring both a carboxylic acid group and a secondary amine, allows for a variety of hydrogen bonding interactions that drive the formation of supramolecular complexes. These interactions are most notably observed in its crystal structure and in co-crystals with other molecules.

In its crystalline state, this compound molecules arrange themselves through a network of hydrogen bonds. The asymmetric unit of the crystal structure contains three independent molecules. nih.gov A primary and highly predictable interaction is the formation of centrosymmetric dimers via O-H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This creates a stable eight-membered ring motif, a common and robust supramolecular synthon for carboxylic acids. nih.govnih.gov

Beyond this primary acid-acid dimer formation, the packing in the crystal is further stabilized by N-H⋯O hydrogen bonds and C-H⋯π interactions. nih.gov The presence of the anilino group introduces additional possibilities for forming complexes. Structurally related N-phenylanthranilic acids, for instance, also exhibit this tendency to form acid-acid dimers. In the crystal structure of 4-Methyl-2-(2-methylanilino)benzoic acid, molecules are linked by these characteristic pairwise O—H⋯O hydrogen bonds. nih.goviucr.org

The ability of this compound to form complexes extends to its interaction with other types of molecules, particularly amines and other nitrogen-containing bases. While specific studies on co-crystals of this compound are not extensively documented, the behavior of similar benzoic acid derivatives provides a strong model for its potential interactions. The co-crystallization of benzoic acids with N-containing bases like 2-aminopyrimidine (B69317) and diazabicyclo[2.2.2]octane (DABCO) has been demonstrated. rsc.org

A particularly robust and frequently observed interaction is the heterosynthon formed between a carboxylic acid and a pyridine (B92270) or amine group. nih.gov This typically involves a pair of N—H⋯O and O—H⋯N hydrogen bonds, which creates a stable cyclic motif. nih.gov For example, the interaction between N-methylaniline and 5-nitrofuran-2-carboxylic acid results in a 1:1 adduct, showcasing a defined supramolecular synthon. researchgate.net This suggests that this compound can readily form supramolecular assemblies with various amines through well-defined hydrogen bonding patterns. The formation of co-crystals between amine hydrochlorides and neutral organic acids further underscores the stability of these acid-amine interactions. nih.gov

The table below summarizes common supramolecular synthons observed in benzoic acid derivatives, which are applicable to this compound.

| Synthon Type | Interacting Groups | Description | Graph Set Notation | References |

| Homosynthon | Carboxylic Acid - Carboxylic Acid | Two molecules form a centrosymmetric dimer through O-H⋯O hydrogen bonds. | R²₂(8) | nih.govnih.gov |

| Heterosynthon | Carboxylic Acid - Pyridine/Amine | An acid and a nitrogen base interact via N-H⋯O and O-H⋯N hydrogen bonds. | R²₂(8) | nih.gov |

| Other Interactions | N-H⋯O, C-H⋯π | Secondary hydrogen bonds that provide additional stability to the crystal packing. | - | nih.gov |

Studies on Molecularly Imprinted Polymers for Related Benzoic Acid Derivatives

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. This "molecular memory" is created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. While studies focusing specifically on MIPs for this compound are limited, extensive research on related benzoic acid derivatives highlights the applicability and potential of this technology.

Studies have successfully demonstrated the synthesis of MIPs for various benzoic acid derivatives, such as p-hydroxybenzoic acid (p-HBA), p-hydroxyphenylacetic acid, and others. nih.gov These polymers are designed to selectively extract and bind their target analytes from complex mixtures. nih.gov

The general approach involves non-covalent imprinting, where interactions like hydrogen bonding and dipole-dipole forces occur between the template molecule and functional monomers in a porogenic solvent before polymerization. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule.

For instance, a MIP designed for p-HBA was synthesized using acrylic acid as the functional monomer and ethylene (B1197577) glycol dimethylacrylate (EGDMA) as the cross-linker. asianpubs.org The resulting polymer showed a higher affinity for p-HBA compared to other structurally similar compounds like benzoic acid, demonstrating the selectivity of the imprinted sites. asianpubs.org Similarly, MIPs have been prepared using 4-vinylpyridine (B31050) as a functional monomer to create recognition sites for benzoic acid. researchgate.net

The selection of functional monomers is crucial for creating effective recognition sites. The choice depends on the functional groups present on the template molecule. For benzoic acid derivatives, monomers capable of forming hydrogen bonds with the carboxylic acid group are typically chosen.

The table below details components used in the synthesis of MIPs for related benzoic acid derivatives.

| Template Molecule | Functional Monomer | Cross-linker | Polymerization Method | Key Finding | References |

| p-Hydroxybenzoic acid (p-HBA) | Acrylic Acid | Ethylene Glycol Dimethylacrylate (EGDMA) | Precipitation Polymerization | MIP showed greater affinity for p-HBA over benzoic acid. | asianpubs.org |

| p-Hydroxybenzoic acid (p-HBA) | - | - | - | MIPs can be created for specific compounds using structurally similar templates. | nih.gov |

| Benzoic Acid | 4-Vinylpyridine (4-VP) | Ethylene Dimethacrylate (EDMA) | Bulk Polymerization | MIP used as an effective adsorption medium for volatile organic compounds. | researchgate.net |

| Sulfameobenzene (dummy template for sulfonamides) | - | - | Precipitation Polymerization | Dummy template strategy successfully applied for detecting sulfonamides in water. | mdpi.com |

These studies collectively show that molecular imprinting is a viable and robust technique for creating selective adsorbents for a wide range of benzoic acid derivatives. This suggests that a highly selective MIP could be developed for this compound, which could be valuable for selective extraction, sensing, or purification applications. The use of dummy templates, where a structurally similar but more accessible or stable molecule is used for imprinting, further broadens the applicability of this technology. mdpi.com

Applications in Advanced Materials Science and Sensor Development Non Biological

Design and Application as Fluorescent Probes/Dyes for Non-Biological Sensing

The inherent fluorescence of the 4-(N-methylanilino)benzoic acid scaffold, particularly its sensitivity to the local environment, makes it a prime candidate for designing fluorescent probes and dyes. These materials are engineered to signal the presence of specific analytes or changes in material properties through a detectable optical response.

The fluorescence properties of molecules structurally related to this compound are highly dependent on their environment. A key characteristic of these donor-acceptor systems is the potential to form a twisted intramolecular charge transfer (TICT) state. nih.gov This phenomenon is observed in related compounds like 4-N,N-dimethylamino benzoic acid, which exhibits a large Stokes shift of up to 6,000 cm⁻¹, indicative of TICT state formation. nih.gov In polar solvents, these types of compounds can show a red-shifted fluorescence band, which for the dimethylamino derivative appears around 460-475 nm. nih.gov

When incorporated into polymer matrices, the photophysical behavior can be further modulated. Studies on N-phenylanthranilic acid (NPAA), a closely related compound, doped into polystyrene (PS) films reveal concentration-dependent fluorescence. At lower concentrations, a normal emission band is observed (around 412 nm), while higher concentrations lead to a broad emission band at longer wavelengths (466 nm). epa.gov This shift is attributed to the formation of dimeric species through hydrogen bonding between adjacent dopant molecules within the polymer host. epa.gov However, in a different matrix like poly(vinyl acetate), evidence suggests that these dimeric species are destabilized, resulting in only the normal fluorescence emission. epa.gov

Similarly, for derivatives of 4-N,N-dimethylamino benzoic acid, the fluorescence quenching efficiency, a measure of how effectively the fluorescence is suppressed by certain molecular processes, is significantly different in polymers compared to solutions. The intramolecular quenching efficiency was found to be as high as 8 in polymer matrices such as poly(methyl methacrylate), polystyrene, and poly(vinyl chloride), compared to a range of 1-3 in solution. nih.gov This enhanced performance in solid matrices suggests that these probes are particularly well-suited for applications in polymer-based sensors. nih.gov

Table 1: Photophysical Properties of Related Benzoic Acid Derivatives

| Compound/System | Environment | Absorption Max (nm) | Emission Max (nm) | Key Observation |

|---|---|---|---|---|

| 4-N,N-dimethylamino benzoic acid derivatives | Various Solvents | 295-315 | 330-360 | Large Stokes shift indicates TICT state formation. nih.gov |

| 4-N,N-dimethylamino benzoic acid derivatives | Polar Solvents | - | 460-475 | Appearance of a red-shifted fluorescence band. nih.gov |

| N-phenylanthranilic acid (NPAA) | Polystyrene Film (low conc.) | - | ~412 | Normal fluorescence emission. epa.gov |

The principles of fluorescence modulation observed in different environments are harnessed to create chemosensors for specific, non-biological targets. The design of these sensors often involves coupling the this compound core to a recognition site that selectively interacts with the target analyte. This interaction triggers a change in the electronic properties of the molecule, leading to a measurable change in fluorescence, such as "turn-on" emission or a ratiometric shift.

A common strategy involves modulating a photo-induced electron transfer (PET) process. For instance, probes have been designed where an electron-rich nitrogen on an aromatic secondary amine acts as a PET quencher, keeping the fluorophore in a non-fluorescent or "off" state. nih.gov Upon reaction with an analyte, such as nitric oxide (NO), a specific chemical transformation like N-nitrosation occurs. nih.gov This modification alters the electronic properties of the recognition site, inhibits the PET process, and "turns on" the fluorescence, signaling the presence of the target. This mechanism provides high selectivity for the intended analyte over other reactive species. nih.gov

Derivatives of related benzoic acids have been developed to monitor radical processes. The efficiency of these probes is often enhanced when they are embedded in polymer matrices, which limits the non-radiative decay pathways and makes them more effective for sensing applications in solid-state materials. nih.gov These design principles, focusing on specific chemical reactions like nitrosation or reactions with radical species, allow for the development of highly selective chemosensors for a variety of non-biological targets in industrial and environmental monitoring. nih.govnih.gov

Integration into Liquid Crystalline Systems

The rigid core structure of this compound and its ability to form hydrogen bonds make it and its derivatives, such as 4-n-alkyloxybenzoic acids, excellent building blocks for thermotropic liquid crystals. These materials exhibit intermediate phases of matter (mesophases) between the solid and isotropic liquid states, with applications in displays and optical devices.

Derivatives of 4-n-alkyloxybenzoic acids are widely used to synthesize mesogenic compounds, which are molecules that can form liquid crystal phases. By varying the length of the n-alkoxy chain (–O(CH₂)nCH₃), the mesomorphic properties and transition temperatures of the resulting materials can be systematically tuned.

In one homologous series of azoester derivatives incorporating 4-n-alkoxy benzoic acids, all members from the methyl (n=0) to the tetradecyl (n=13) derivative exhibited enantiotropic nematic mesomorphism. derpharmachemica.com The nematic phase is characterized by long-range orientational order of the molecules. The transition temperatures from the solid to the nematic phase and from the nematic to the isotropic liquid phase show a characteristic "odd-even" effect, where the transition temperatures alternate as the number of carbon atoms in the alkoxy chain switches between odd and even. derpharmachemica.com This effect generally diminishes for longer chain lengths as the flexibility of the chain begins to dominate. derpharmachemica.com

Another powerful strategy for creating liquid crystalline systems is through the formation of intermolecular hydrogen bonds. Supramolecular liquid crystals have been successfully formed by combining 4-(octyloxy)benzoic acid with various 4-alkylbenzoic acids. researchgate.net This molecular recognition process creates new, larger mesogenic structures that exhibit distinct phase behaviors. researchgate.net The specific phases observed in related systems include various smectic phases (SmA, SmC, SmI), where molecules are arranged in layers, in addition to the nematic phase. researchgate.net

Table 2: Phase Transition Behavior of a Benzoic Acid-Based Mesogen Series *

| Alkoxy Chain Length | Solid to Nematic/Isotropic (°C) | Nematic to Isotropic (°C) |

|---|---|---|

| Methyl | 180.0 | 252.0 |

| Ethyl | 171.0 | 237.0 |

| Propyl | 142.0 | 239.0 |

| Butyl | 134.0 | 231.0 |

| Pentyl | 125.0 | 224.0 |

| Hexyl | 118.0 | 215.0 |

| Heptyl | 112.0 | 210.0 |

| Octyl | 106.0 | 202.0 |

| Decyl | 114.0 | 194.0 |

| Dodecyl | 110.0 | 185.0 |

| Tetradecyl | 116.0 | 174.0 |

| Hexadecyl | 120.0 | - (Non-mesomorphic) |

*Data for the series: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. derpharmachemica.com

The dielectric properties of liquid crystals are crucial for their application in devices that rely on reorienting the molecules with an electric field. The dielectric anisotropy—the difference in permittivity parallel and perpendicular to the director axis—determines the response of the material. Benzoic acid derivatives can be incorporated into liquid crystal mixtures to modify these properties.

Dielectric spectroscopy is a key technique used to characterize these materials. By measuring the response over a range of frequencies, different molecular relaxation processes can be identified. nih.gov When creating binary mixtures, for example, by blending a calamitic (rod-shaped) liquid crystal with a bent-core liquid crystal, the resulting dielectric spectrum is a combination of the contributions from both components. nih.gov Sophisticated analysis allows the spectra to be split to understand the contribution of each constituent. nih.gov

The incorporation of benzoic acid derivatives, which often possess a significant dipole moment due to the carboxylic acid group, can have a profound impact on the dielectric properties of the host mixture. The electro-optical properties of hydrogen-bonded liquid crystal complexes formed from 4-(octyloxy)benzoic acid have been assessed and found to be comparable to those of widely used commercial liquid crystals, demonstrating their potential for practical applications. researchgate.net

Catalytic Applications and Surface Functionalization

The carboxylic acid group of this compound provides a reactive handle for catalytic processes and for grafting the molecule onto surfaces or into polymer structures.

One notable application of a related compound, 4-(methylamino)benzoic acid, is in solution-phase peptide synthesis. sigmaaldrich.com In this context, the molecule acts as a building block, where its carboxylic acid group is activated to form an amide (peptide) bond with an amino group of another molecule. This process, while fundamental to synthesizing biological molecules, is an example of its participation in a catalytically driven condensation reaction.

Furthermore, benzoic acid derivatives are used to create functional polymers. For example, 4-vinylbenzoic acid has been polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to create block copolymers like polystyrene-block-poly(4-vinylbenzoic acid). researchgate.net This process allows for the precise incorporation of carboxylic acid functionalities into a polymer backbone. Such functionalized polymers can have tailored properties for applications in nanotechnology, including creating porous carbon materials or modifying surface properties at the nanoscale. researchgate.net The presence of the acid group on a polymer chain or a surface can alter its hydrophilicity, charge, and ability to coordinate with metal ions, opening avenues for creating advanced functional materials.

Role as Ligands or Components in Heterogeneous Catalysis

The utility of a chemical compound in heterogeneous catalysis often hinges on its ability to act as a ligand, binding to a metal center to form a catalytically active complex that can be immobilized on a solid support. The molecular structure of this compound, featuring a carboxylic acid group and a tertiary amine, suggests potential for coordination with metal ions. The carboxylic acid group can serve as an anionic O-donor, while the nitrogen atom of the N-methylanilino group could potentially act as a neutral N-donor.

Functionalization of Inorganic Supports (e.g., silica)

The functionalization of inorganic supports like silica (B1680970) is a critical step in creating advanced materials for applications ranging from catalysis to chromatography and drug delivery. The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can be chemically modified. The carboxylic acid group of this compound presents a potential anchoring point for covalent attachment to a modified silica surface. For instance, silica can be first functionalized with an amine-containing silane, and the resulting amino groups can then form an amide bond with the carboxylic acid of this compound.

Despite this theoretical potential, dedicated research on the specific use of this compound for the functionalization of silica surfaces is not readily found in the surveyed scientific literature. General methods for functionalizing silica with carboxylic acids are well-documented for various applications. These methods often involve the use of organosilanes that contain a carboxylic acid or a group that can be converted to a carboxylic acid. While these general procedures could theoretically be adapted for this compound, specific examples or detailed studies of such a process and the properties of the resulting material are not available.

The broader context of silica functionalization encompasses a wide array of molecules to tailor the surface properties for specific needs. However, the selection of a particular organic molecule for functionalization is driven by the desired final application, and it appears that this compound has not been a focus of reported research in this area to date.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Architecturally Complex Analogues

Future synthetic endeavors will likely focus on creating architecturally complex analogues of 4-(N-methylanilino)benzoic acid to fine-tune its properties. Traditional methods for synthesizing related N-aryl aminobenzoic acids, such as the Ullmann condensation, often require harsh reaction conditions. researchgate.net Novel approaches are needed to introduce greater molecular diversity and complexity.

One promising avenue is the use of photoredox catalysis , which employs visible light to generate reactive radical intermediates under mild conditions. This technique has been successfully used for the C-H vinylation of N-aryl tertiary amines and the decarboxylative vinylation of α-amino acids, offering a pathway to novel allylic amine derivatives. organic-chemistry.orgnih.gov Applying such methods to this compound could yield a new class of analogues with unique electronic and steric properties.

Furthermore, the exploration of ultrasound-assisted synthesis could offer significant advantages. Sonication has been shown to improve the synthesis of N-phenylanthranilic acid in water, leading to good yields in remarkably short reaction times. researchgate.net This environmentally friendly approach could be adapted for the synthesis of complex derivatives of this compound.

The synthesis of amide and ester derivatives of the closely related N-phenylanthranilic acid has been demonstrated as a way to modify its biological and physical properties. afjbs.comasianpubs.org A similar strategy can be envisioned for this compound, leading to a library of new compounds with potentially enhanced functionalities.

Advanced Spectroscopic Techniques for Probing Real-Time Molecular Dynamics

Understanding the real-time molecular dynamics of this compound is crucial for elucidating its behavior in various environments. Advanced spectroscopic techniques operating on ultrafast timescales will be instrumental in this pursuit.

Femtosecond transient absorption spectroscopy , for instance, can be employed to study the ultrafast charge separation processes upon photoexcitation. Studies on triphenylamine (B166846) derivatives have revealed complex photochemistry involving electron transfer to the solvent and the formation of radical cations and charge transfer complexes. arxiv.org Similar investigations on this compound could uncover its photoinduced dynamics, which is essential for applications in optoelectronics.

Time-resolved emission studies are another powerful tool. The exciton (B1674681) and excimer dynamics in derivatives of the structurally similar diphenylanthracene have been investigated in nanoaggregates and thin films, revealing how molecular packing influences emission properties. rsc.org Applying these techniques to this compound aggregates could provide insights into their self-assembly and energy transfer mechanisms.

Furthermore, time-resolved wave packet spectroscopies combined with molecular dynamics simulations can offer a detailed picture of reaction dynamics, such as excited-state intramolecular proton transfer. researchgate.net Given the presence of both a carboxylic acid and an amino group, such studies on this compound could reveal intricate excited-state processes.

Multiscale Computational Modeling for Predicting Supramolecular Behavior and Material Properties

Computational modeling is an indispensable tool for predicting the behavior of molecules and materials, from the single-molecule level to bulk properties. nih.gov For this compound, multiscale modeling can provide predictive insights that guide experimental efforts.

At the molecular level, quantum chemical methods can be used to elucidate the electronic structure and photophysical properties. arxiv.org Density functional theory (DFT) calculations have been used to analyze the interaction energies in supramolecular polymers, offering a way to understand the stability of self-assembled structures. nih.gov For instance, studies on aminobenzoic acid-water clusters have used DFT to understand microsolvation and non-covalent interactions. nih.gov

Moving to the mesoscale, molecular dynamics (MD) simulations can predict the self-assembly of this compound into larger supramolecular structures. Such simulations have been pivotal in understanding the formation of supramolecular gels and in rationalizing their macroscopic properties. nsc.ru

The development of interactive modeling environments for supramolecular assemblies will also be crucial. These tools allow for the flexible and comprehensible visualization and analysis of complex structures, which is essential for managing the vast amount of data generated in simulations. nih.gov

Development of Smart Materials with Tunable Optical and Electronic Properties

The development of "smart" materials, which can respond to external stimuli, is a major goal of modern materials science. philipball.co.ukmedium.com The structure of this compound makes it a promising candidate for incorporation into such materials.

The carboxylic acid group, for example, is pH-sensitive. This feature could be exploited to create pH-responsive hydrogels for applications like controlled drug delivery. philipball.co.uk The N-methylanilino group, being susceptible to oxidation, could be used to design materials that respond to changes in the electrochemical potential.

Furthermore, by modifying the aromatic rings with different functional groups, it may be possible to create derivatives that are sensitive to light (photochromic materials ) or temperature (thermochromic materials ). medium.com The integration of these molecules into polymer matrices or as part of three-dimensional nanoscale networks could lead to materials with tunable optical and electronic properties for applications in sensing, optoelectronics, and soft robotics. tib.eu

Integration into Hybrid Functional Systems for Advanced Applications

The integration of this compound and its derivatives into hybrid functional systems represents a significant step towards advanced applications. This can involve combining the organic molecule with inorganic components to create materials with synergistic properties.

One area of exploration is the formation of metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid group can coordinate with metal ions, leading to the formation of extended, porous structures. The synthesis of complexes with the related 4-[(1H-imidazol-4-yl)methylamino]benzoic acid ligand demonstrates the feasibility of this approach. nih.gov Such hybrid materials could have applications in gas storage, catalysis, and sensing.

Another avenue is the use of these molecules as components in range-separated hybrid functional materials for electronic applications. The consistency between the exchange-correlation functional used in pseudopotential construction and in electronic structure calculations is crucial for accurately predicting material properties. aps.org As our understanding of these systems improves, this compound derivatives could be designed to serve as specific components in next-generation electronic devices.

The synthesis of metal complexes with N-phenyl anthranilic acid has shown that coordination can enhance biological activity. This suggests that hybrid systems incorporating this compound could also exhibit interesting biological or catalytic properties.

Q & A

Q. What are the recommended synthetic routes for 4-(N-methylanilino)benzoic acid, and how can purity be optimized?

A common method involves nucleophilic substitution between a halogenated benzoic acid derivative (e.g., 4-chlorobenzoic acid) and N-methylaniline under reflux in a polar aprotic solvent like 2-ethoxyethanol. The reaction typically requires 12–24 hours at 80–100°C . Post-synthesis, crystallization from acetone or ethanol-water mixtures enhances purity (>95% by HPLC). Confirm purity via:

- NMR spectroscopy (e.g., absence of residual solvent peaks).

- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Melting point analysis to compare with literature values.

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) reveals:

- Dihedral angle between aromatic rings: ~50–55° (indicating a twisted conformation) .

- Hydrogen-bonded dimers via O–H···O interactions (D···A distance: ~2.65–2.70 Å) .

| Key Bond Lengths/Angles | Value |

|---|---|

| C–N (anilino group) | 1.40 Å |

| O–H···O (dimer) | 1.84 Å |

| Dihedral angle | 50.86° |

For visualization, use ORTEP-3 to generate thermal ellipsoid plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from:

Q. What experimental strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies (e.g., alanine scanning) .

Q. How does the substituent on the anilino group influence the compound’s thermal stability?

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

- Synthesis of analogs : Vary substituents on the benzoic acid (e.g., halogens, alkyl chains) and assess bioactivity .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters with activity .

Data Analysis & Technical Challenges

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.